molecular formula C14H8F8Si B15075002 Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane

Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane

Cat. No.: B15075002
M. Wt: 356.28 g/mol
InChI Key: MDQIAWFAEZGVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane is a unique organosilicon compound with the molecular formula C14H8F8Si. It is characterized by the presence of two 2,3,4,5-tetrafluorophenyl groups attached to a dimethylsilane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane typically involves the reaction of 2,3,4,5-tetrafluorophenyl lithium with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane in various reactions involves the interaction of the silicon center with nucleophiles or electrophiles. The presence of electron-withdrawing fluorine atoms on the phenyl rings enhances the reactivity of the silicon center, making it more susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of new silicon-containing compounds .

Comparison with Similar Compounds

Uniqueness: Bis(2,3,4,5-tetrafluorophenyl)dimethylsilane is unique due to its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over reactivity and stability .

Properties

Molecular Formula

C14H8F8Si

Molecular Weight

356.28 g/mol

IUPAC Name

dimethyl-bis(2,3,4,5-tetrafluorophenyl)silane

InChI

InChI=1S/C14H8F8Si/c1-23(2,7-3-5(15)9(17)13(21)11(7)19)8-4-6(16)10(18)14(22)12(8)20/h3-4H,1-2H3

InChI Key

MDQIAWFAEZGVGX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=C(C(=C(C(=C1)F)F)F)F)C2=C(C(=C(C(=C2)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.